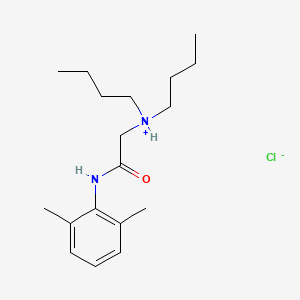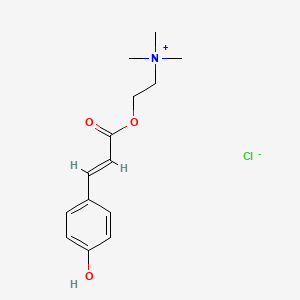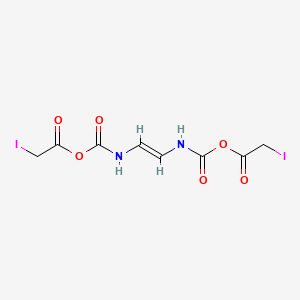
N,N'-Vinylenebis(iodoacetic acid carbamic acid anhydride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride): is a complex organic compound that features both iodoacetic acid and carbamic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) typically involves the reaction of iodoacetic acid with carbamic acid derivatives under controlled conditions. The reaction may require the use of dehydrating agents and specific catalysts to facilitate the formation of the anhydride linkage. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste, with stringent quality control measures in place to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodo groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is used as a reagent for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify cysteine residues in proteins makes it a valuable tool for investigating protein structure and function .
Medicine: Its ability to inhibit specific enzymes and modify protein structures can be leveraged to design novel therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity and functional group compatibility make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) involves the modification of cysteine residues in proteins through alkylation. This modification can inhibit enzyme activity and alter protein function. The compound targets specific molecular pathways, including those involved in cellular metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Iodoacetic acid: Shares the iodo functional group and is used for similar applications in protein modification.
Carbamic acid: Shares the carbamic acid functional group and is used in the synthesis of carbamates and related compounds.
Uniqueness: N,N’-Vinylenebis(iodoacetic acid carbamic acid anhydride) is unique due to its combination of iodoacetic acid and carbamic acid functional groups, which provide a versatile platform for chemical modifications and applications. This dual functionality sets it apart from other compounds with similar individual functional groups .
Propriétés
Numéro CAS |
73622-91-0 |
|---|---|
Formule moléculaire |
C8H8I2N2O6 |
Poids moléculaire |
481.97 g/mol |
Nom IUPAC |
[(E)-2-[(2-iodoacetyl)oxycarbonylamino]ethenyl]carbamoyl 2-iodoacetate |
InChI |
InChI=1S/C8H8I2N2O6/c9-3-5(13)17-7(15)11-1-2-12-8(16)18-6(14)4-10/h1-2H,3-4H2,(H,11,15)(H,12,16)/b2-1+ |
Clé InChI |
XSLBXSQZGZWLTI-OWOJBTEDSA-N |
SMILES isomérique |
C(C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CI)I |
SMILES canonique |
C(C(=O)OC(=O)NC=CNC(=O)OC(=O)CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)

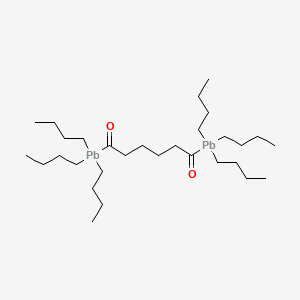
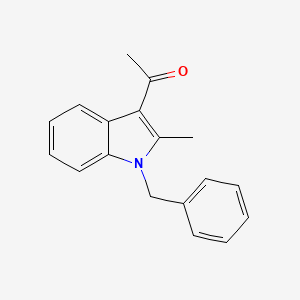
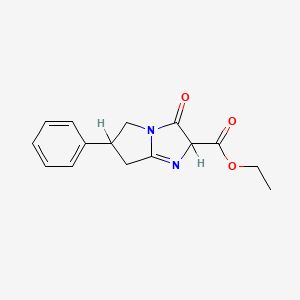
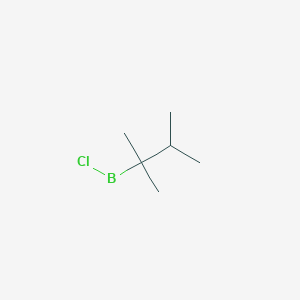
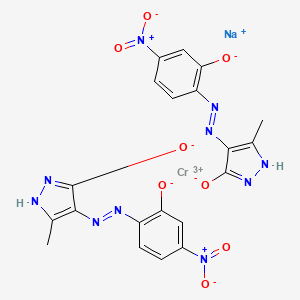
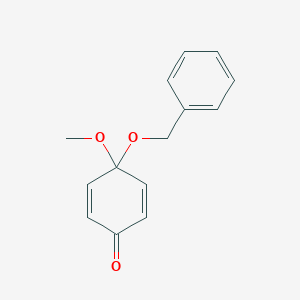
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
